

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol basic properties

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Compound of Interest

Compound Name:	4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol
CAS No.:	109806-71-5
Cat. No.:	B195019

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An In-Depth Technical Guide to the Basic Properties of **4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol**

Introduction

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol is a significant chemical entity within pharmaceutical research and development, primarily recognized for its role as a key intermediate, metabolite, and process impurity in the synthesis of cetirizine and levocetirizine. [1][2][3] Structurally, it is a derivative of piperazine and is closely related to the first-generation antihistamine hydroxyzine, from which cetirizine is derived. Understanding the fundamental physicochemical and basic properties of this compound is therefore critical for professionals engaged in drug synthesis, impurity profiling, and metabolic studies.

This guide provides a comprehensive technical overview of **4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol**, designed for researchers, scientists, and drug development professionals. It delves into its chemical identity, physicochemical characteristics, basicity, synthetic pathways, analytical characterization, and safe handling protocols, offering field-proven insights and methodologies.

Chemical Identity and Nomenclature

The unambiguous identification of a compound is the foundation of all scientific investigation. **4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol** is a racemic compound, with its levorotatory (R)-enantiomer also being a notable impurity in the production of levocetirizine.[4]

Identifier	Data
IUPAC Name	2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol[2]
Synonyms	Cetirizine Impurity G, Levocetirizine Impurity G, Cetirizine ethanol, 4-(p-Chloro- α -phenylbenzyl)-1-piperazineethanol[1][2][5]
CAS Number	109806-71-5 (Racemate)[1][5][6]
164726-80-1 (Dihydrochloride Salt)[7]	
705289-61-8 ((R)-enantiomer)[4]	
Molecular Formula	C ₁₉ H ₂₃ ClN ₂ O[5][6]
Molecular Weight	330.85 g/mol [5][6]
InChIKey	ZJQSBXXYLQGZBR-UHFFFAOYSA-N (Racemate)[1][8]

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various experimental and physiological systems, influencing everything from reaction kinetics to bioavailability.

Property	Value / Description
Appearance	White to Off-White Solid[1][8]
Boiling Point	205-208 °C (at 0.1 Torr)[1][8]
Stability	Very Hygroscopic[1][8]
Storage	-20°C Freezer, under an inert atmosphere[1][8]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and analytical testing. While explicit aqueous solubility data is sparse, its behavior can be inferred from its structure and data on related compounds. It is reported to be slightly soluble in ethyl acetate and methanol.[1][8] The closely related precursor, 1-(4-chlorobenzhydryl)piperazine, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[9] This suggests a similar profile for the title compound.

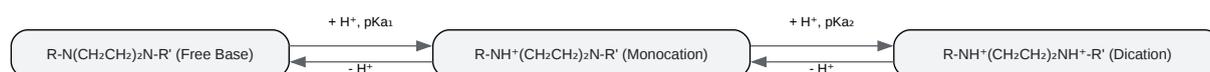
This protocol describes a standard procedure for preparing a high-concentration stock solution for use in chemical reactions or as an analytical standard. The choice of DMSO is based on its high solvating power for a wide range of organic molecules.

- Preparation: Tare a clean, dry amber glass vial on an analytical balance.
- Weighing: Carefully add the target amount of **4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol** solid to the vial and record the exact weight.
- Dissolution: Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
- Homogenization: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved.
- Storage: Store the stock solution at -20°C. For aqueous experimental buffers, a serial dilution from the DMSO stock is recommended. Note that aqueous solutions should be prepared fresh daily to avoid potential precipitation.[9]

Basicity and pKa

The term "basic properties" refers directly to the ability of the molecule to accept a proton. This is governed by the two nitrogen atoms within the piperazine ring. These sites are the primary centers of basicity and will exist in a protonated state at physiological pH. A predicted pKa of 14.96 is available, which likely corresponds to the very weakly acidic hydroxyl proton.[1][8] The relevant pKa values for protonation of the piperazine nitrogens are expected to be significantly lower, likely in the range of 7-9 for the tertiary amine and 3-5 for the secondary amine cation, typical for N-substituted piperazines.

The basic nature of the piperazine moiety is fundamental to its role in synthesis, allowing it to act as a nucleophile, and is also key to the formation of dihydrochloride salts for improved handling and stability.[7]

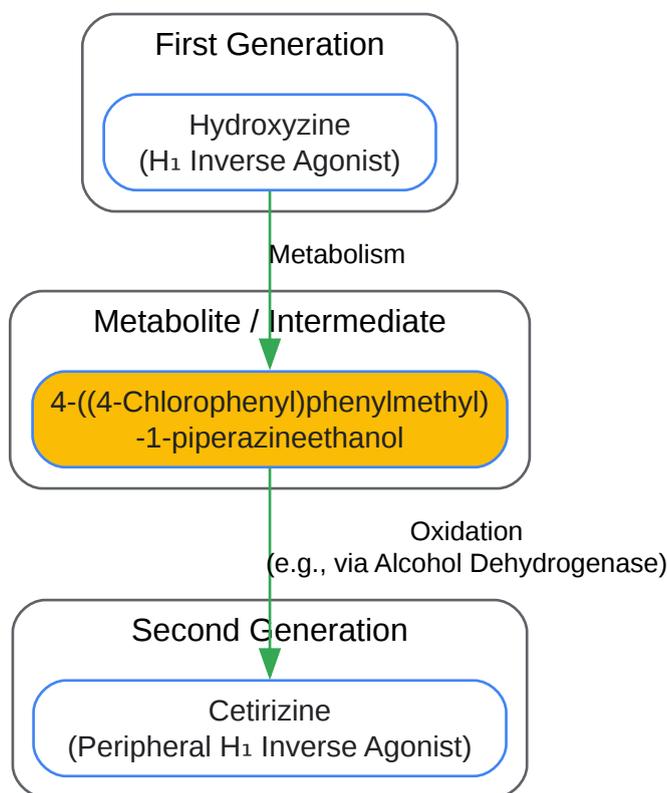


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Caption: Protonation equilibria of the piperazine ring.

Pharmacological Context and Relationship to Antihistamines

This compound's significance is intrinsically linked to the diphenylmethylpiperazine class of antihistamines. Its parent drug, hydroxyzine, is a first-generation antihistamine that functions as a potent inverse agonist at histamine H_1 receptors.[10][11] Oxidation of hydroxyzine's terminal ethanol group to a carboxylic acid yields cetirizine, a second-generation antihistamine with reduced sedative effects. **4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol** is the direct metabolic precursor to cetirizine via this oxidative pathway. Consequently, its pharmacological activity is presumed to be similar to that of hydroxyzine, acting as an H_1 receptor inverse agonist.[10][12]



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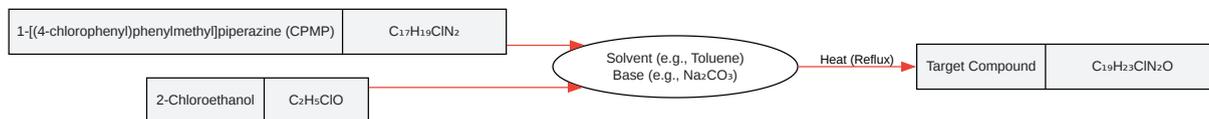
Caption: Structural and metabolic relationship to antihistamines.

Synthesis and Purification

As a crucial intermediate, understanding its synthesis is vital for process chemists. A common and logical synthetic route involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine, also known as CPMP, which is the core structure for many related drugs.[13]

Proposed Synthetic Pathway

The most direct synthesis is the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP) with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base to scavenge the resulting acid (HCl).



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Caption: Proposed workflow for the synthesis of the target compound.

Illustrative Experimental Protocol

This protocol provides a robust, self-validating methodology for the synthesis described above.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq), sodium carbonate (2.0 eq) as the base, and toluene as the solvent.
- **Addition of Alkylating Agent:** While stirring, add 2-chloroethanol (1.2 eq) to the suspension.
- **Reaction:** Heat the mixture to reflux (approx. $110^{\circ}C$) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the CPMP starting material.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with toluene.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the

pure **4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol**.

Analytical Characterization

High-purity reference standards are essential for accurate quantification of impurities in active pharmaceutical ingredients (APIs).[3] A combination of chromatographic and spectroscopic methods is used for structural confirmation and purity assessment.

Chromatographic Analysis (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical compounds.

- Protocol: HPLC Purity Assessment
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A time-based gradient from high aqueous content to high organic content (e.g., 5% B to 95% B over 20 minutes).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 230 nm.
 - Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity. A characteristic fragmentation involves the cleavage of the C-N bond at the chiral benzylic carbon, resulting in a stable diphenylmethyl cation fragment. Studies on related compounds show a base peak at $m/z = 201$, corresponding to this fragmentation.[13]

Safety, Handling, and Storage

Proper handling is imperative due to the hazardous nature of this compound.

Hazard Class	GHS Statement
Acute Toxicity, Oral	H302: Harmful if swallowed[2]
Skin Corrosion	H314: Causes severe skin burns and eye damage[2]
Eye Damage	H318: Causes serious eye damage[2]

- Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: The compound is very hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][8] For long-term stability, storage in a freezer at -20°C is recommended.[1][8]

Conclusion

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol is more than a mere impurity; it is a molecule of significant interest that provides insight into the metabolism of major antihistamine drugs and serves as a valuable building block in synthetic chemistry. Its basic properties, centered on the nucleophilic piperazine ring, define its reactivity and physiological behavior. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is essential for any scientist working within its sphere of application.

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